molecular formula C10H10O5 B1403278 2-(3-Methoxyphenyl)propanedioic acid CAS No. 855658-53-6

2-(3-Methoxyphenyl)propanedioic acid

Cat. No. B1403278
M. Wt: 210.18 g/mol
InChI Key: HGBGAUXIRCRRLR-UHFFFAOYSA-N
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Description

  • CAS Number : 61227-48-3

Synthesis Analysis

The synthesis of 2-(3-Methoxyphenyl)propanedioic acid involves the reaction of appropriate starting materials. While there are variations in synthetic routes, one common method includes the esterification of malonic acid with 3-methoxybenzyl alcohol, followed by hydrolysis to yield the desired product .


Molecular Structure Analysis

The compound’s molecular structure consists of a malonic acid core (propanedioic acid) with a 3-methoxyphenyl group attached. The 3-methoxyphenyl moiety contributes to its aromatic character and influences its chemical properties .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Coumarins : 2- [(2-Nitrophenyl) methylene] propanedioic acids were converted to coumarins by heating with copper powder in quinoline, showing the utility of propanedioic acid derivatives in the synthesis of complex organic compounds (Oda et al., 1987).

  • Structure Elucidation and Derivative Formation : The structure of (Z)-2-(2-methoxyphenoxy)-3-(4-methoxyphenyl)propenoic acid was established, and its derivative was formed through stereoselective hydroboration/oxidation, highlighting the compound's potential for chemical transformations (Stomberg et al., 1994).

  • Biotransformation to Methacrylic Acid : An integrated process involving the bioconversion of 2-methyl-1,3-propanediol to methacrylic acid through oxidative biotransformation and catalytic dehydration was developed, demonstrating the compound's potential in industrial applications (Pyo et al., 2012).

Biological Activities and Applications

  • Antioxidant Activities : Compounds derived from 2-methoxyphenyl propanediol showed antioxidant activities against induced impairment in PC12 cells and demonstrated DPPH radical-scavenging activities, indicating potential therapeutic applications (Mei et al., 2009).

  • Anticancer Properties : Derivatives of 2-methoxyphenyl propanediol, such as adamantane acid esters, displayed significant cytotoxicity against epithelial human carcinoma cell lines and caused depolymerization of the microtubule network in tumor cells, suggesting potential in cancer treatment (Zefirov et al., 2017).

  • Chemopreventive Potential : 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and its derivatives exhibited chemopreventive properties against colon and tongue cancers, highlighting its potential as a chemopreventive drug for various types of cancer (Curini et al., 2006).

Future Directions

: Santa Cruz Biotechnology : Chemsrc

properties

IUPAC Name

2-(3-methoxyphenyl)propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-15-7-4-2-3-6(5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGAUXIRCRRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)propanedioic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxyphenyl)propanedioic acid
Reactant of Route 2
2-(3-Methoxyphenyl)propanedioic acid
Reactant of Route 3
2-(3-Methoxyphenyl)propanedioic acid
Reactant of Route 4
2-(3-Methoxyphenyl)propanedioic acid
Reactant of Route 5
2-(3-Methoxyphenyl)propanedioic acid
Reactant of Route 6
2-(3-Methoxyphenyl)propanedioic acid

Citations

For This Compound
1
Citations
JJ CHABER - 1986 - search.proquest.com
Part I. The crystal structure of ceftazidime pentahydrate was determined and its solid state dehydration behavior was studied. Crystals of ceftazidime pentahydrate obtained from water …
Number of citations: 4 search.proquest.com

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